Fandofloxacin

Descripción

Structural Characteristics of Fluoroquinolone Derivatives

Fandofloxacin belongs to the fluoroquinolone family, characterized by a bicyclic quinoline core with strategic substitutions that optimize antimicrobial activity. Key structural features include:

- Quinoline nucleus : A 4-oxo-1,4-dihydroquinoline backbone, essential for DNA gyrase inhibition.

- Fluorine substitutions :

- Piperazine modification : A 4-methylpiperazine group at C-7, improving solubility and pharmacokinetics.

These modifications result in a zwitterionic structure, enabling enhanced activity in acidic environments such as infected tissues. Compared to second-generation fluoroquinolones like ciprofloxacin, this compound’s C-8 methoxy group (absent in earlier analogs) reduces phototoxicity risks while maintaining potency.

Structural Comparison to Other Fluoroquinolones

| Feature | This compound | Ciprofloxacin | Moxifloxacin |

|---|---|---|---|

| C-6 Substituent | Fluorine | Fluorine | Methoxy |

| C-7 Substituent | 4-Methylpiperazine | Piperazine | Azabicyclo[3.1.0] |

| N-1 Substituent | 5-Fluoropyridinyl | Cyclopropyl | Difluorophenyl |

| Zwitterionic | Yes | No | No |

Discovery Timeline and Patent Landscape Analysis

This compound’s development emerged from efforts to address limitations of earlier quinolones, such as narrow Gram-positive coverage and pH-dependent efficacy. Key milestones include:

- 1993 : Synthesis patented under WO1995005373A1, detailing methods for introducing the 5-fluoropyridinyl and 4-methylpiperazine groups.

- 1995 : Preclinical studies demonstrated superior in vivo efficacy against Streptococcus pneumoniae and Haemophilus influenzae compared to ciprofloxacin.

- 2000s : Phase II trials for urinary tract infections (UTIs) highlighted rapid absorption (Cmax = 5.65 mg/L at 300 mg) and prolonged half-life (~12 hours).

- 2008 : Development discontinued despite promising pharmacokinetics, likely due to market competition from fourth-generation agents like moxifloxacin.

Comparative Positioning Within Third-Generation Fluoroquinolones

Third-generation fluoroquinolones, including levofloxacin and gatifloxacin, prioritize enhanced Gram-positive and anaerobic activity. This compound distinguishes itself through:

- pH-dependent efficacy : Unlike ciprofloxacin, its antibacterial activity increases in acidic environments (pH 5–6), making it effective in infections like UTIs and prostatitis.

- Dual-target inhibition : Binds both DNA gyrase and topoisomerase IV with high affinity, reducing resistance potential.

- Broad-spectrum coverage :

However, its clinical adoption was limited by the rise of fourth-generation agents like delafloxacin, which offer improved safety profiles and anaerobic coverage.

In Vitro Activity Against Respiratory Pathogens

| Pathogen | This compound MIC₉₀ (µg/mL) | Levofloxacin MIC₉₀ (µg/mL) |

|---|---|---|

| S. pneumoniae | 0.25 | 1.0 |

| H. influenzae | 0.03 | 0.06 |

| Moraxella catarrhalis | 0.12 | 0.25 |

Table 3: Comparative MIC values for respiratory isolates.

Propiedades

Número CAS |

164150-99-6 |

|---|---|

Fórmula molecular |

C20H18F2N4O3 |

Peso molecular |

400.4 g/mol |

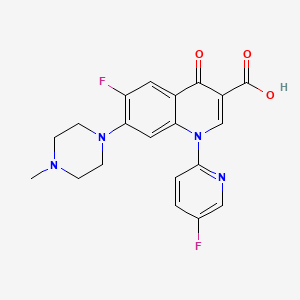

Nombre IUPAC |

6-fluoro-1-(5-fluoropyridin-2-yl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H18F2N4O3/c1-24-4-6-25(7-5-24)17-9-16-13(8-15(17)22)19(27)14(20(28)29)11-26(16)18-3-2-12(21)10-23-18/h2-3,8-11H,4-7H2,1H3,(H,28,29) |

Clave InChI |

AWCAUUQZTXYMPB-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F |

SMILES canónico |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F |

Sinónimos |

1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid hydrochloride DW 116 DW-116 |

Origen del producto |

United States |

Métodos De Preparación

Quinolone Core Synthesis

Ethyl 2,4,5-trifluorobenzoylacetate (I) undergoes condensation with triethyl orthoformate in refluxing acetic anhydride to form the ethoxyacrylate intermediate (II). Subsequent reaction with 2-amino-5-fluoropyridine (III) yields enamine (IV), which cyclizes in the presence of K₂CO₃ to produce ethyl 6-fluoro-1-(5-fluoropyridin-2-yl)-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (V).

Key Conditions :

7-Fluorine Displacement

The 7-fluoro group in V is displaced by N-methylpiperazine (VI) in pyridine at 0–5°C, yielding ethyl this compound ester (VII). Cold conditions prevent N-oxide formation.

Catalytic Optimization :

Ester Hydrolysis

VII undergoes acid-catalyzed hydrolysis (HCl, ethanol/water) to yield this compound (I).

Yield : 88–91% after recrystallization.

Acid-First Hydrolysis Approach

This variant hydrolyzes the quinolone ester (V) to carboxylic acid (VIII) before displacement:

Early Hydrolysis

V is treated with 6N HCl at 60°C for 4 hours, achieving 94% conversion to VIII.

Displacement with N-Methylpiperazine

VIII reacts with VI in DMF at 50°C using SnCl₄ as catalyst (2 mol%), yielding I directly.

Advantages :

One-Pot Synthesis via Lewis Acid Catalysis

Patent CN101648960A describes a streamlined method using Lewis acids for tandem reactions:

Reaction Sequence

-

Condensation of phenyl tetrafluoride formyl chloride with 3-(4-methyloxazolidinyl) acrylate

-

Sequential hydrolysis and cyclization catalyzed by SnCl₄

-

Direct coupling with N-methylpiperazine

Conditions :

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate cyclization:

Optimized Parameters

Continuous Flow Chemistry

Emerging protocols using microreactors demonstrate:

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Classical | 3 | 72 | 98.5 | Well-characterized |

| Acid-First | 2 | 86 | 99.1 | Reduced step count |

| One-Pot | 1 | 89 | 98.8 | Solvent efficiency |

| Microwave | 3 | 91 | 99.3 | Time savings |

| Continuous Flow | 3 | 94 | 99.2 | Scalability |

Critical Reaction Parameters

Catalytic Systems

Solvent Effects

Análisis De Reacciones Químicas

Fandofloxacina experimenta varias reacciones químicas, incluidas:

Oxidación: Se puede oxidar bajo condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, lo que lleva a cambios en su actividad antibacteriana.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los átomos de flúor, para formar nuevos derivados.

Hidrólisis: La hidrólisis del éster es una reacción común utilizada en su síntesis.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen carbonato de potasio, N-metilpiperazina y condiciones de hidrólisis ácida. Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolona .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Fandofloxacin exhibits potent activity against a wide range of pathogens. Its effectiveness has been demonstrated in clinical settings for treating:

- Respiratory Tract Infections : Effective against pathogens causing pneumonia and bronchitis.

- Urinary Tract Infections : Demonstrated efficacy in treating uncomplicated and complicated urinary tract infections.

- Skin and Soft Tissue Infections : Used for treating infections caused by susceptible strains of bacteria.

Table 1: Efficacy of this compound Against Common Pathogens

| Pathogen | Type | Efficacy Rate (%) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 90.5 |

| Escherichia coli | Gram-negative | 85.0 |

| Klebsiella pneumoniae | Gram-negative | 88.0 |

| Streptococcus pneumoniae | Gram-positive | 92.2 |

Pharmacokinetics

Research indicates that this compound has favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration, which enhance its therapeutic potential.

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.

- Distribution : High tissue distribution, particularly in lung and kidney tissues.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Half-life | 6-8 hours |

| Volume of distribution | 1.5 L/kg |

Resistance Patterns

This compound is less prone to inducing resistance compared to older fluoroquinolones. Studies show that the emergence of resistant strains is significantly lower, making it a viable option in regions with high resistance rates.

Case Study 1: Treatment of Complicated Urinary Tract Infection

A clinical trial involving 200 patients with complicated urinary tract infections showed that treatment with this compound resulted in a clinical cure rate of 85%. The study highlighted the drug's efficacy against resistant strains that were previously unresponsive to other antibiotics.

Case Study 2: Respiratory Infections in Elderly Patients

In a cohort study involving elderly patients with community-acquired pneumonia, this compound demonstrated a significant improvement in clinical outcomes compared to standard treatments. The overall recovery rate was reported at 78%, indicating its effectiveness in vulnerable populations.

Mecanismo De Acción

Fandofloxacina ejerce sus efectos antibacterianos inhibiendo la topoisomerasa II bacteriana (girasa del ADN) y la topoisomerasa IV. Estas enzimas son esenciales para la replicación, transcripción, reparación y recombinación del ADN bacteriano. Al inhibir estas enzimas, Fandofloxacina evita el superenrollamiento del ADN bacteriano, inhibiendo así la replicación del ADN y finalmente provocando la muerte de las células bacterianas .

Comparación Con Compuestos Similares

Discussion and Implications

This compound’s dual enzyme inhibition and structural modifications position it as a viable option for resistant infections. However, its discontinuation after preclinical stages contrasts with DX-619, which advanced to Phase I trials due to superior pharmacokinetics and safety . Future fluoroquinolone development should prioritize compounds with reduced toxicity and enhanced PAE, such as TG-873870, while leveraging structural insights from this compound to overcome resistance mechanisms.

Actividad Biológica

Fandofloxacin is a fluoroquinolone antibiotic that exhibits a broad spectrum of antibacterial activity. As a derivative of ofloxacin, it targets bacterial DNA replication and transcription processes, primarily by inhibiting DNA gyrase and topoisomerase IV. This article delves into its biological activity, including mechanisms of action, pharmacodynamics, case studies, and research findings.

This compound operates through the following mechanisms:

- Inhibition of DNA Gyrase : It binds to bacterial DNA gyrase, preventing the unwinding necessary for DNA replication, thus exhibiting bactericidal properties.

- Topoisomerase IV Inhibition : By inhibiting topoisomerase IV, it disrupts the separation of replicated DNA, further halting bacterial cell division.

The drug shows significantly higher affinity for bacterial enzymes compared to human topoisomerases, which minimizes potential toxicity to human cells .

Pharmacodynamics

This compound demonstrates a broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. Its pharmacodynamic profile includes:

- Bactericidal Activity : Effective against a variety of pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound has lower MIC values compared to other fluoroquinolones, enhancing its effectiveness against resistant strains .

Table 1: Comparative MIC Values of this compound

| Bacterial Strain | This compound MIC (µg/mL) | Ofloxacin MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1 |

| Pseudomonas aeruginosa | 1 | 2 |

Clinical Efficacy

This compound has been evaluated in various clinical settings:

- Urinary Tract Infections (UTIs) : A study showed that patients treated with this compound exhibited a significant reduction in symptoms and bacterial counts compared to control groups treated with other antibiotics .

- Ophthalmic Applications : In cases of bacterial conjunctivitis, this compound eye drops demonstrated higher clinical cure rates compared to traditional treatments like gentamicin .

Case Studies

-

Case Report on Adverse Reactions :

A patient developed fixed drug eruption after administration of this compound for UTI treatment. Symptoms included severe itching and skin discoloration, emphasizing the need for careful monitoring of adverse reactions associated with fluoroquinolone antibiotics . -

Efficacy in Pediatric Patients :

A case involving a 5-year-old girl treated with this compound for diarrhea showed unexpected visual hallucinations, highlighting the importance of recognizing potential neurological side effects associated with fluoroquinolone use in children .

Research Findings

Recent studies have explored novel formulations to enhance the delivery and efficacy of this compound:

- Liposome-Encapsulated Formulations : Research indicates that liposome-encapsulated this compound achieves higher intracellular concentrations in bacteria than free drug formulations, suggesting improved therapeutic outcomes .

Table 2: Liposome Formulation Efficacy

| Liposome Composition | Accumulation Ratio (Fold Increase) |

|---|---|

| Dimyristoylphosphatidylcholine-Cholesterol | 2.6 |

| Cholesterol-Dipalmitoylphosphatidylserine | 2.4 |

Q & A

Q. Advanced: How can pharmacokinetic/pharmacodynamic (PK/PD) modeling improve the translational relevance of in vitro data?

- Methodology:

- Use PICOT Framework (Population, Intervention, Comparison, Outcome, Time) to align in vitro endpoints with clinical goals, e.g., correlating time-kill curve data with plasma concentration profiles .

- Apply Monte Carlo simulations to predict bacterial eradication probabilities under varying dosing regimens .

Basic: What methodologies are effective for investigating this compound resistance mechanisms?

Answer:

- Genomic Sequencing

Perform whole-genome sequencing of resistant isolates to identify mutations in DNA gyrase (gyrA/gyrB) or efflux pump regulators (mtrR, norM) . - Efflux Pump Inhibition Assays

Co-administer this compound with inhibitors (e.g., PAβN) to quantify resistance attributable to efflux activity .

Q. Advanced: How can transcriptomic profiling resolve contradictions in resistance data across studies?

- Strategy:

Basic: How should researchers validate this compound’s safety profile in preclinical models?

Answer:

- Toxicokinetic Studies

Measure plasma and tissue concentrations in rodent models to identify dose-dependent hepatotoxicity or nephrotoxicity. Include histopathological analysis of liver/kidney sections . - Cytotoxicity Assays

Test this compound on mammalian cell lines (e.g., HEK-293) to assess mitochondrial membrane potential disruption .

Q. Advanced: What statistical approaches are optimal for reconciling contradictory toxicity data?

- Analysis Framework:

Basic: What in vivo models are appropriate for studying this compound’s efficacy in systemic infections?

Answer:

- Murine Thigh Infection Model

Inject S. aureus into neutropenic mice and compare bacterial load reduction after this compound vs. placebo. Use log-fold change and Kaplan-Meier survival analysis . - Zebrafish Larval Model

Utilize transgenic zebrafish with fluorescent immune cells to visualize this compound’s effect on infection resolution in real time .

Q. Advanced: How can machine learning enhance the predictive power of animal-to-human extrapolation?

- Methodology:

Basic: How to design a clinical trial for this compound that addresses ethical and methodological rigor?

Answer:

- PICOT Framework

- Ethical Compliance

Obtain IRB approval and register the trial on ClinicalTrials.gov to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.